molecular formula C11H14FNO B14835587 5-Cyclopropoxy-3-fluoro-2-isopropylpyridine

5-Cyclopropoxy-3-fluoro-2-isopropylpyridine

Cat. No.: B14835587
M. Wt: 195.23 g/mol
InChI Key: BVAPVVKRPRFVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-fluoro-2-isopropylpyridine can be achieved through various synthetic routes. One common method involves the use of fluorinated pyridines as starting materials. The fluorination of pyridine can be carried out using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-fluoro-2-isopropylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-3-fluoro-2-isopropylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-fluoro-2-isopropylpyridine is not well-documented. like other fluorinated pyridines, it may interact with biological targets through its fluorine atom, which can influence the compound’s reactivity and binding properties. The specific molecular targets and pathways involved would depend on the context of its use in research or potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-fluoro-2-isopropylpyridine is unique due to the combination of its cyclopropoxy, fluorine, and isopropyl substituents. This unique structure can impart distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

5-cyclopropyloxy-3-fluoro-2-propan-2-ylpyridine

InChI

InChI=1S/C11H14FNO/c1-7(2)11-10(12)5-9(6-13-11)14-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

BVAPVVKRPRFVIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)OC2CC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.